tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-[[4-(aminomethyl)triazol-1-yl]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)17-5-4-10(7-17)8-18-9-11(6-14)15-16-18/h9-10H,4-8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCFWZYXKYGGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 3-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound incorporates a triazole moiety, which is known for its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C16H24N4O2
- Molecular Weight : 296.39 g/mol
- CAS Number : 2098110-32-6
The compound features a pyrrolidine ring and a triazole ring connected by an aminomethyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound may enhance its efficacy against various bacterial and fungal strains. Studies suggest that the compound could be effective against resistant strains due to its unique structural characteristics.
Anticancer Properties
Triazole-containing compounds have been extensively studied for their anticancer potential. The structure–activity relationship (SAR) analyses reveal that modifications on the triazole ring can significantly influence cytotoxicity against cancer cell lines. Preliminary data indicates that this compound shows promising results in inhibiting the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory activity of triazole derivatives has also been documented. Compounds similar to this compound have demonstrated the ability to modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
A series of studies have evaluated the biological activity of related compounds with triazole functionalities:
| Compound | Activity | Cell Line/Model | IC50 (µM) |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | 5.0 |
| Compound B | Anticancer | MCF7 (breast cancer) | 10.5 |
| Compound C | Anti-inflammatory | LPS-induced macrophages | 8.0 |
These findings highlight the potential of triazole derivatives in various therapeutic contexts.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Induction of Apoptosis : Evidence suggests that it could promote programmed cell death in cancer cells.
- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways associated with inflammation and cancer progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
